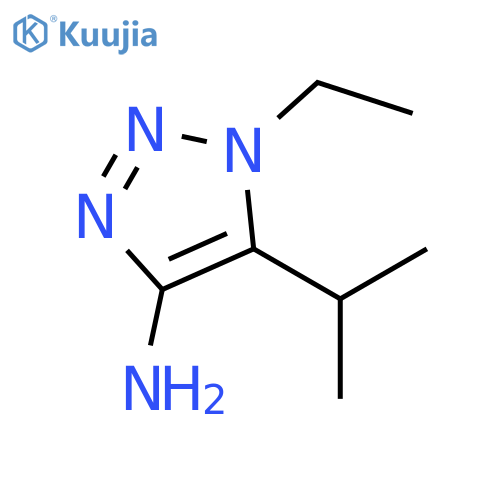

Cas no 1509103-72-3 (1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)-)

1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)-

- 1-Ethyl-5-isopropyl-1h-1,2,3-triazol-4-amine

- AKOS018098972

- CS-0306994

- 1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine

- EN300-767618

- 1509103-72-3

-

- インチ: 1S/C7H14N4/c1-4-11-6(5(2)3)7(8)9-10-11/h5H,4,8H2,1-3H3

- InChIKey: UMFVDPAAAFGPEF-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C(C(C)C)=C(N)N=N1

計算された属性

- せいみつぶんしりょう: 154.121846464g/mol

- どういたいしつりょう: 154.121846464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.17±0.1 g/cm3(Predicted)

- ふってん: 286.9±32.0 °C(Predicted)

- 酸性度係数(pKa): 2.04±0.13(Predicted)

1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-767618-1.0g |

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine |

1509103-72-3 | 95% | 1.0g |

$842.0 | 2024-05-22 | |

| Enamine | EN300-767618-0.05g |

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine |

1509103-72-3 | 95% | 0.05g |

$707.0 | 2024-05-22 | |

| Enamine | EN300-767618-2.5g |

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine |

1509103-72-3 | 95% | 2.5g |

$1650.0 | 2024-05-22 | |

| Enamine | EN300-767618-0.5g |

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine |

1509103-72-3 | 95% | 0.5g |

$809.0 | 2024-05-22 | |

| Enamine | EN300-767618-0.1g |

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine |

1509103-72-3 | 95% | 0.1g |

$741.0 | 2024-05-22 | |

| Enamine | EN300-767618-0.25g |

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine |

1509103-72-3 | 95% | 0.25g |

$774.0 | 2024-05-22 | |

| Enamine | EN300-767618-5.0g |

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine |

1509103-72-3 | 95% | 5.0g |

$2443.0 | 2024-05-22 | |

| Enamine | EN300-767618-10.0g |

1-ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-amine |

1509103-72-3 | 95% | 10.0g |

$3622.0 | 2024-05-22 |

1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)- 関連文献

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)-に関する追加情報

1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)- (CAS No. 1509103-72-3): A Comprehensive Overview in Modern Chemical Biology

1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)-, identified by its CAS number 1509103-72-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This compound belongs to the triazole class, characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of substituents such as ethyl and isopropyl groups enhances its chemical reactivity and versatility, making it a valuable scaffold for synthetic chemistry and medicinal chemistry investigations.

The 1H-1,2,3-Triazol-4-amine core structure is known for its ability to participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are pivotal in the synthesis of more complex molecules. Its amine functional group at the 4-position provides a site for further derivatization, allowing chemists to tailor its properties for specific applications. This flexibility has made it a popular building block in the development of novel pharmaceuticals and agrochemicals.

In recent years, the interest in triazole derivatives has surged due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the triazole moiety exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The 1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)- derivative is no exception and has been explored in several preclinical studies for its potential therapeutic benefits.

One of the most compelling aspects of this compound is its role in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that can selectively interact with specific biological targets. For instance, modifications to the ethyl and isopropyl substituents have been found to influence binding affinity and selectivity, which are critical factors in drug design. These findings highlight the importance of fine-tuning molecular structures to optimize therapeutic outcomes.

The synthesis of 1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as transition metal-catalyzed cross-coupling reactions have proven particularly effective in constructing the triazole ring system. These advancements in synthetic chemistry have not only improved the accessibility of this compound but also opened new avenues for exploring its derivatives.

Recent research has also focused on understanding the mechanistic aspects of how triazole derivatives interact with biological systems. Computational studies using molecular modeling have provided insights into the binding modes of these compounds with target proteins. Such information is crucial for rational drug design and for predicting potential side effects. The integration of experimental data with computational approaches has been instrumental in unraveling the complex interactions between 1H-1,2,3-Triazol-4-amine derivatives and their biological targets.

The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Several companies are currently engaged in developing novel drugs based on triazole scaffolds. The ease with which this compound can be modified makes it an attractive candidate for library screening programs aimed at identifying lead compounds for further development.

Beyond pharmaceutical applications, 1H-1,2,3-Triazol-4-amine derivatives have found utility in other areas such as material science and agrochemistry. For example, certain triazole compounds exhibit photophysical properties that make them suitable for use in optoelectronic devices. Additionally, their antimicrobial activity has led to their incorporation into crop protection agents designed to combat plant pathogens.

The safety profile of 1H-1,2,3-Triazol-4-am ine, 1 -ethyl -5 - ( 1 -methylethyl ) - is another area of concern that has been extensively studied. Toxicological assessments have been conducted to evaluate its potential hazards and determine safe handling protocols. These studies have provided valuable data for regulatory agencies to establish guidelines for its use in research and industrial settings.

In conclusion,the exploration of CAS No. 1509103 -72 -3 represents a significant advancement in chemical biology and drug discovery。 Its unique structural features,combined with its versatility,make it a promising candidate for numerous applications。 As research continues,we can expect further breakthroughs that will expand our understanding of this compound’s potential and contribute to the development of innovative therapies。

1509103-72-3 (1H-1,2,3-Triazol-4-amine, 1-ethyl-5-(1-methylethyl)-) 関連製品

- 64780-91-2(7beta-Hydroxycampesterol)

- 2229351-03-3(4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile)

- 1421504-63-3(3-chloro-N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2-methylbenzene-1-sulfonamide)

- 2034225-31-3(2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine)

- 2034603-86-4(1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione)

- 1355230-43-1(Methyl 6-(azepan-1-yl)nicotinate)

- 872857-01-7(N-2-(4-methoxyphenyl)ethyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)

- 1353986-21-6(2-[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-ethanol)

- 2416234-34-7(tert-butyl N-{2-(2-hydroxyethyl)(imino)oxo-lambda6-sulfanylethyl}carbamate)

- 924860-65-1(2-Amino-4-(1H-tetrazol-5-yl)phenol)